molecular formula C22H20ClF4N7O B10765792 AD80 (hydrochloride)

AD80 (hydrochloride)

Cat. No.: B10765792
M. Wt: 509.9 g/mol
InChI Key: QWLDIPMHHYQAGL-UHFFFAOYSA-N
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Description

AD80 (hydrochloride) is a multikinase inhibitor known for its potent antineoplastic effects. It targets multiple kinases, including RET, RAF, SRC, and S6K, with significantly reduced activity against mTOR. This compound has shown efficacy in various cancer models, including acute leukemia and hepatocellular carcinoma .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AD80 (hydrochloride) involves multiple steps, starting with the preparation of the core structure followed by functional group modifications. The specific synthetic routes and reaction conditions are proprietary and not widely published. general synthetic methods for similar compounds involve the use of organic solvents, catalysts, and controlled reaction environments to ensure high purity and yield .

Industrial Production Methods

Industrial production of AD80 (hydrochloride) typically involves large-scale organic synthesis techniques. These methods are optimized for efficiency, cost-effectiveness, and scalability. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

AD80 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydrogenated compounds .

Scientific Research Applications

AD80 (hydrochloride) has a wide range of scientific research applications:

Mechanism of Action

AD80 (hydrochloride) exerts its effects by inhibiting multiple kinases, including RET, RAF, SRC, and S6K. This inhibition disrupts key signaling pathways involved in cell proliferation, survival, and apoptosis. Specifically, AD80 reduces the phosphorylation of S6 ribosomal protein and histone H3, leading to decreased cell viability and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of AD80

AD80 (hydrochloride) stands out due to its optimal balance of activity against multiple kinases with low toxicity. Its ability to inhibit key signaling pathways with high specificity makes it a valuable tool in cancer research and drug development .

Properties

Molecular Formula

C22H20ClF4N7O

Molecular Weight

509.9 g/mol

IUPAC Name

1-[4-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea;hydrochloride

InChI

InChI=1S/C22H19F4N7O.ClH/c1-11(2)33-20-17(19(27)28-10-29-20)18(32-33)12-3-6-14(7-4-12)30-21(34)31-16-9-13(22(24,25)26)5-8-15(16)23;/h3-11H,1-2H3,(H2,27,28,29)(H2,30,31,34);1H

InChI Key

QWLDIPMHHYQAGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F)N.Cl

Origin of Product

United States

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